Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH
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Overview
Description
Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of aspartic acid and phenylalanine, with protective groups attached to prevent unwanted reactions during synthesis. The compound is often used in the field of medicinal chemistry and biochemistry for the development of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH typically involves the protection of the amino and carboxyl groups of aspartic acid and phenylalanine. The process begins with the protection of the amino group of aspartic acid using a tert-butyloxycarbonyl (Boc) group. The carboxyl groups are then protected with benzyl (OBn) groups. Phenylalanine is similarly protected. The protected aspartic acid and phenylalanine are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and OBn protective groups using acidic or hydrogenation conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal, while hydrogenation with palladium on carbon (Pd/C) is used for OBn group removal.
Coupling: DCC or DIC in the presence of NMM or N,N-diisopropylethylamine (DIPEA) are commonly used for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences and structures, which are used in various scientific and medical applications.
Scientific Research Applications
Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH involves its incorporation into peptides and proteins through peptide bond formation. The protective groups (Boc and OBn) prevent unwanted side reactions during synthesis, ensuring the correct sequence and structure of the final product. The compound does not have a direct biological activity but serves as a crucial intermediate in the synthesis of bioactive peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Boc-DL-Asp(OBzl)-OH: Similar protective groups but different amino acid derivatives.
Boc-D-Asp(OBn)-OH: Similar structure but with only one benzyl group.
Boc-DL-Asp(ofm)-OH: Different protective groups and functional groups.
Uniqueness
Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH is unique due to its specific combination of protective groups and amino acid derivatives, making it particularly useful in the synthesis of complex peptides and proteins with high precision and purity.
Properties
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7/c1-25(2,3)34-24(32)27-19(15-21(28)33-16-18-12-8-5-9-13-18)22(29)26-20(23(30)31)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,26,29)(H,27,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJAWCWMJPACSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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